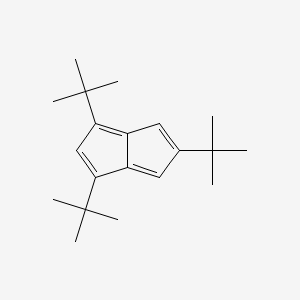

Pentalene,1,3,5-tris(1,1-dimethylethyl)-

Description

Historical Context of Pentalene (B1231599) Chemistry and its Unique Electronic Structure

The history of pentalene is marked by the significant challenges chemists faced in its synthesis and isolation. Theoretical predictions suggested that pentalene, with its planar, bicyclic structure and 8 π-electrons, would be highly unstable due to its antiaromatic character. wikipedia.org Early attempts to synthesize the parent pentalene molecule were met with failure, as the compound readily dimerizes even at temperatures as low as -100 °C. wikipedia.org This high reactivity is a direct consequence of its electronic structure.

The pentalene dianion, with 10 π-electrons, was first prepared in 1962 and found to be quite stable, fitting Hückel's rule for aromaticity (4n+2 π-electrons). askfilo.com This discovery further fueled interest in the neutral pentalene molecule. It was not until 1973 that a stable derivative, 1,3,5-tri-tert-butylpentalene, was successfully synthesized. wikipedia.org The isolation of this substituted pentalene was a landmark achievement, providing the first opportunity to experimentally study a stable, planar 8π-electron system. The parent pentalene molecule itself remained elusive until it was finally isolated in a frozen argon matrix at extremely low temperatures. acs.org

The electronic structure of pentalene is characterized by a significant alternation in carbon-carbon bond lengths, indicating localized double bonds rather than the delocalized system seen in aromatic compounds. acs.org This bond localization is a key feature of its antiaromatic nature.

Theoretical Significance of Antiaromaticity in Polycyclic Hydrocarbons

The concept of aromaticity, which describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing (4n+2) π-electrons, is a fundamental principle in chemistry. Conversely, antiaromaticity describes the destabilization of similar molecules that contain 4n π-electrons. askfilo.com Pentalene, with its 8 π-electrons (where n=2), is a classic example of a Hückel antiaromatic system. nih.gov

The theoretical significance of antiaromaticity in polycyclic hydrocarbons like pentalene lies in its profound impact on the molecule's stability, reactivity, and magnetic properties. Antiaromatic compounds are characterized by:

High Reactivity: They tend to undergo reactions that disrupt the antiaromatic π-system, such as dimerization or addition reactions. wikipedia.org

Paramagnetic Ring Current: When placed in a magnetic field, antiaromatic compounds exhibit a paramagnetic ring current, which is opposite to the diamagnetic ring current observed in aromatic compounds. This can be detected using NMR spectroscopy. nih.gov

Bond Length Alternation: The π-electrons in antiaromatic systems tend to localize into distinct single and double bonds, rather than being delocalized over the entire ring system. acs.orgnih.gov

The study of antiaromaticity in polycyclic hydrocarbons challenges and refines our understanding of chemical bonding and electron delocalization. It provides a crucial counterpoint to the well-established principles of aromaticity, allowing for a more complete picture of the factors that govern molecular stability.

Role of Steric Hindrance in Stabilizing Reactive π-Systems

One of the key strategies for stabilizing highly reactive molecules, including antiaromatic systems, is the use of steric hindrance. nih.gov Steric hindrance refers to the repulsive forces that arise when bulky substituent groups on a molecule are forced into close proximity. nih.gov These bulky groups can physically block the approach of reagents, thereby kinetically stabilizing the molecule by preventing reactions that would otherwise readily occur.

In the context of pentalene chemistry, the introduction of large, sterically demanding groups like tert-butyl (1,1-dimethylethyl) is a highly effective method for preventing the dimerization that plagues the parent molecule. wikipedia.org The bulky tert-butyl groups act as a "protective shield" around the reactive pentalene core, making it difficult for two pentalene molecules to approach each other in the correct orientation for a reaction to take place. This steric protection is a powerful tool that allows for the isolation and study of otherwise fleeting chemical species.

The effectiveness of steric hindrance in stabilizing reactive π-systems is not limited to pentalenes. It has been successfully employed to stabilize other antiaromatic molecules, such as cyclobutadiene (B73232) derivatives, and other reactive intermediates in organic chemistry.

Overview of 1,3,5-Tris(1,1-dimethylethyl)pentalene as a Model System for Antiaromatic Stabilization

The synthesis of 1,3,5-tris(1,1-dimethylethyl)pentalene was a pivotal moment in the study of antiaromaticity. wikipedia.org By successfully stabilizing the pentalene core through steric hindrance, chemists were able to obtain a crystalline, thermally stable compound that could be subjected to a wide range of experimental investigations. This has made 1,3,5-tris(1,1-dimethylethyl)pentalene an invaluable model system for understanding the fundamental properties of antiaromatic molecules.

Studies on this compound have provided crucial experimental evidence to support theoretical predictions about antiaromaticity. X-ray crystallographic analysis has confirmed the planar structure and the significant bond length alternation within the pentalene ring system. Spectroscopic studies, including NMR and UV-Vis, have provided insights into its electronic structure and the consequences of its antiaromatic character.

By comparing the properties of 1,3,5-tris(1,1-dimethylethyl)pentalene with those of its aromatic dianion and with theoretical calculations, researchers have been able to quantify the effects of antiaromaticity on molecular stability and reactivity. This has led to a deeper and more nuanced understanding of the factors that govern the behavior of conjugated π-electron systems.

Data Tables

Physical and Spectroscopic Data for Pentalene and its Derivative

| Property | Pentalene | 1,3,5-Tris(1,1-dimethylethyl)pentalene |

| Molecular Formula | C₈H₆ | C₂₀H₃₀ |

| Molar Mass | 102.14 g/mol | 270.47 g/mol |

| Appearance | Unstable, dimerizes above -100 °C | Crystalline solid |

| Melting Point | N/A | Not readily available |

| Boiling Point | N/A | Not readily available |

NMR Spectroscopic Data

| Compound | Nucleus | Chemical Shift (δ) ppm |

| Pentalene | ¹H | Not experimentally available due to instability |

| ¹³C | Not experimentally available due to instability | |

| 1,3,5-Tris(1,1-dimethylethyl)pentalene | ¹H | ~1.3 (s, 27H, C(CH₃)₃), ~5.9-6.2 (m, 3H, ring protons) |

| ¹³C | ~31 (C(CH₃)₃), ~33 (C(CH₃)₃), ~115-140 (ring carbons) |

Note: NMR data for 1,3,5-Tris(1,1-dimethylethyl)pentalene are approximate and can vary depending on the solvent and experimental conditions.

Structure

3D Structure

Properties

CAS No. |

50356-52-0 |

|---|---|

Molecular Formula |

C20H30 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

1,3,5-tritert-butylpentalene |

InChI |

InChI=1S/C20H30/c1-18(2,3)13-10-14-15(11-13)17(20(7,8)9)12-16(14)19(4,5)6/h10-12H,1-9H3 |

InChI Key |

LSMDTOOJZQSBES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C(C2=C1)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Historical Synthesis of 1,3,5-Tris(1,1-dimethylethyl)pentalene

The first successful synthesis of a stable pentalene (B1231599) derivative, 1,3,5-tris(1,1-dimethylethyl)pentalene, was a landmark achievement reported in 1973 by Klaus Hafner and Hans Ulrich Süss. chemrxiv.orgtu-darmstadt.de This breakthrough was significant because the parent pentalene molecule is extremely reactive and dimerizes at temperatures as low as -100 °C. mdpi.com The introduction of the bulky tert-butyl groups provided the necessary steric shielding to isolate a thermally stable pentalene derivative. rsc.org

The synthesis involved an annulation reaction of a substituted cyclopentadiene (B3395910) precursor. Specifically, the reaction of lithiated tert-butylcyclopentadiene with an iminium salt derived from 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one and triethyloxonium (B8711484) tetrafluoroborate (B81430) was a key step in constructing the pentalene core. rsc.org This pioneering work demonstrated that steric hindrance could effectively stabilize the antiaromatic 8π-electron system of pentalene, making it accessible for further study. chemrxiv.orgrsc.org The planarity of the pentalene ring system in this derivative was later confirmed by X-ray crystallography. rsc.org

Synthetic Strategies for Highly Substituted Pentalene Derivatives

Building upon the foundational work of Hafner, a variety of synthetic strategies have been developed to access highly substituted pentalene derivatives. These methods often focus on constructing the bicyclic pentalene core through cyclization or annulation reactions.

One versatile approach involves the palladium-catalyzed homocoupling of haloenynes . This method provides a direct route to various pentalene derivatives by coupling two molecules of a haloenyne precursor. acs.org The reaction is thought to proceed through a catalytic cycle involving oxidative addition, carbopalladation, and reductive elimination steps. acs.org This strategy has been successfully applied to the synthesis of not only carbocyclic pentalenes but also thienyl-annulated pentalene systems. acs.org

Another important strategy is the annulation of cyclopentadiene derivatives . This approach, similar in principle to the historical synthesis, utilizes substituted cyclopentadienes as key building blocks. By reacting cyclopentadienyl (B1206354) anions with suitable electrophiles, the second five-membered ring can be constructed. The choice of substituents on the cyclopentadiene precursor is crucial for directing the regioselectivity of the annulation and for imparting stability to the final pentalene product. rsc.org

Carbonyl-ene reactions have also been employed in the synthesis of functionalized pentalene precursors. For instance, the Lewis acid-catalyzed reaction of a bicyclo[3.3.0]octenol derivative with trioxane (B8601419) can introduce an exocyclic double bond, which can be further functionalized. thieme-connect.com This approach allows for the synthesis of pentalenes with hydroxyl groups and other functionalities. thieme-connect.com

Below is a table summarizing some of the key synthetic strategies for highly substituted pentalene derivatives.

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Description |

| Annulation of Cyclopentadienes | Substituted cyclopentadienes, Iminium salts | Organolithium reagents | Construction of the second five-membered ring onto a cyclopentadiene precursor. |

| Pd-Catalyzed Homocoupling | Haloenynes | Palladium complexes | Dimerization of haloenyne substrates to form the pentalene core. |

| Carbonyl-Ene Reaction | Bicyclo[3.3.0]octenol derivatives, Aldehydes/Ketones | Lewis acids | Introduction of functional groups and double bonds for further elaboration into the pentalene system. |

Mechanistic Pathways in Pentalene Ring Formation and Functionalization

The formation of the pentalene ring system involves intricate mechanistic pathways that are highly dependent on the chosen synthetic route. In the palladium-catalyzed homocoupling of haloenynes, a plausible mechanism involves an initial oxidative addition of the palladium catalyst to the carbon-halogen bond of the enyne. acs.org This is followed by a series of intra- and intermolecular carbopalladation steps to construct the two five-membered rings, culminating in a reductive elimination that regenerates the palladium catalyst and releases the pentalene product. acs.org

For annulation reactions involving cyclopentadienes, the mechanism is typically an ionic process. The deprotonation of a cyclopentadiene derivative generates a nucleophilic cyclopentadienyl anion. This anion then attacks an electrophilic partner, leading to the formation of a new carbon-carbon bond and subsequent cyclization to form the second five-membered ring. The regiochemical outcome of these reactions is often controlled by the steric and electronic nature of the substituents on the reacting partners.

The functionalization of pre-existing pentalene precursors often proceeds through standard organic transformations, though the reactivity of the pentalene core must be considered. For example, hydroboration-oxidation can be used to introduce hydroxyl groups onto a pentalene framework with an exocyclic double bond. thieme-connect.com The antiaromaticity of the pentalene core can influence the reactivity of adjacent functional groups.

Approaches to Building Complex Pentalene-Based Architectures

The development of synthetic methodologies for substituted pentalenes has paved the way for the construction of more complex molecular architectures incorporating the pentalene unit. A significant area of research has been the synthesis of dibenzopentalenes , where the pentalene core is fused to two benzene (B151609) rings. mdpi.com These annulated systems often exhibit enhanced stability compared to their non-annulated counterparts. nih.gov

Synthetic routes to dibenzopentalenes are diverse and include thermolysis of appropriate precursors, transition metal-catalyzed cyclizations of 1,2-bis(phenylethynyl)benzenes, and multi-step sequences involving the construction of indene (B144670) derivatives followed by oxidative cyclization. mdpi.com These complex architectures are of interest for their potential applications in organic electronics and materials science. nih.gov

Another approach to complex pentalene-based structures involves the on-surface synthesis of pentalene-bridged polymers. researchgate.net By using precursor molecules with specific functional groups, thermal activation on a surface can induce polymerization and subsequent intramolecular reactions to form ladder-like polymers containing repeating pentalene units. researchgate.net These materials represent a novel class of π-conjugated systems with potential for unique electronic properties.

The following table provides examples of complex pentalene-based architectures and the synthetic approaches used to construct them.

| Architecture | Synthetic Approach | Key Features |

| Dibenzopentalenes | Transition metal-catalyzed cyclization, Thermolysis | Pentalene core fused with two benzene rings, enhanced stability. |

| Dithienopentalenes | Pd-catalyzed homocoupling of thienyl-substituted haloenynes | Pentalene core fused with two thiophene (B33073) rings. |

| Pentalene-Bridged Polymers | On-surface synthesis via thermal activation of precursors | Extended, conjugated ladder-like structures containing repeating pentalene units. |

Advanced Spectroscopic and Structural Elucidation

Ultrafast Spectroscopic Investigations of 1,3,5-Tris(1,1-dimethylethyl)pentalene

The photophysical properties of 1,3,5-tris(1,1-dimethylethyl)pentalene, also known as 1,3,5-tri-tert-butyl-pentalene, have been scrutinized using advanced ultrafast spectroscopic techniques. These investigations provide profound insights into the complex dynamics that govern the behavior of the molecule immediately following photoexcitation.

Transient absorption spectroscopy, a powerful pump-probe technique, has been employed to monitor the evolution of excited states in 1,3,5-tri-tert-butyl-pentalene in a cyclohexane (B81311) solution at room temperature. researchgate.netrsc.org In these experiments, the molecule is excited with a femtosecond laser pulse (the pump), and a second, delayed pulse (the probe) measures the changes in absorption of the sample as a function of time and wavelength. edinst.comyoutube.com This method allows for the direct observation of transient species, such as electronically excited states, and the measurement of their lifetimes. edinst.com

Upon excitation at 340 nm, the transient absorption data for 1,3,5-tri-tert-butyl-pentalene revealed the presence of two distinct relaxation processes. researchgate.netrsc.org These processes are characterized by different time constants, indicating a sequence of events as the molecule returns to its ground state. The initial, extremely rapid process occurs on a sub-picosecond timescale, followed by a slower decay in the picosecond domain. researchgate.netrsc.org Computational calculations, including MCSCF/CAS and quasi-degenerate perturbation theory (QDPT), support the interpretation of the experimental data, indicating that the pump pulse excites vibronic levels of the S3 electronic state. researchgate.netrsc.org

The first and faster of the two observed relaxation processes is attributed to vibronic relaxation. researchgate.netrsc.org This process involves the redistribution of energy within the molecule, specifically from higher vibrational levels of the S3 excited state to the lowest vibrational level (the minimum) of that same S3 state. researchgate.netrsc.org This intramolecular vibrational energy redistribution is an extremely efficient and rapid phenomenon. semanticscholar.orgaps.org For 1,3,5-tri-tert-butyl-pentalene, the time constant for this vibronic relaxation has been determined to be approximately 650 femtoseconds (fs). researchgate.netrsc.org This ultrafast timescale is characteristic of the initial energy dissipation steps in large polyatomic molecules following photoexcitation. semanticscholar.org

Following the initial vibronic relaxation within the S3 state, the molecule undergoes a second, slower relaxation process. This decay, occurring on a picosecond timescale, corresponds to the depopulation of the S3 excited state back to the electronic ground state (S0). researchgate.netrsc.org The estimated decay time for this S3 to S0 transition is 13 picoseconds (ps). researchgate.netrsc.org This lifetime is also in agreement with the observed fluorescence decay time from the lowest Bu state, which has a quantum yield of 0.002. researchgate.net The combination of these two distinct relaxation pathways—a rapid vibronic relaxation followed by a slower electronic state decay—fully characterizes the de-excitation dynamics of 1,3,5-tri-tert-butyl-pentalene after absorbing a photon. researchgate.netrsc.org

| Process | Description | Time Constant | Reference |

|---|---|---|---|

| Vibronic Relaxation | Decay from upper S3 vibronic levels to the S3 minimum | ~650 fs | researchgate.netrsc.org |

| Excited-State Decay | Decay from the S3 state to the S0 ground state | ~13 ps | researchgate.netrsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of molecules, providing detailed information about the chemical environment of individual atoms. In the context of pentalene (B1231599) derivatives, NMR is particularly insightful for understanding the electronic structure and charge distribution within the antiaromatic pentalene core.

The chemical shifts of protons attached to the pentalene ring are highly sensitive to the electronic properties of the bicyclic core. nih.gov In substituted pentalenides (the dianionic form of pentalenes), the 1H NMR chemical shifts of the "wingtip" protons (at the 2 and 5 positions) act as sensitive probes for the polarization, charge density, and aromaticity of the two five-membered rings. nih.gov Electron-donating or electron-withdrawing substituents can significantly alter the charge distribution within the 10π aromatic core of the pentalenide dianion. nih.gov This polarization is directly reflected in the difference between the chemical shifts of the wingtip protons. nih.gov For instance, the introduction of electron-donating groups on one ring and electron-withdrawing groups on the other can induce a significant polarization, leading to a larger chemical shift difference between the protons on the respective rings. nih.gov

Systematic studies on a series of substituted dilithium (B8592608) pentalenides have demonstrated a clear correlation between the nature of the substituents and the polarization of the pentalene core, as measured by 1H NMR. nih.gov The difference in chemical shift (Δδ) between the wingtip protons H2 and H5 provides a quantitative measure of this electronic polarization. nih.gov

For example, substituting a pentalenide with two electron-donating para-methoxyphenyl groups and two phenyl groups results in a chemical shift difference of 0.18 ppm between the wingtip protons. nih.gov In a more polarized example, where one ring is substituted with phenyl groups and the other with a methyl group, the wingtip chemical shift difference increases substantially to 0.48 ppm. nih.gov An even greater polarization is observed when one ring bears two phenyl groups and the other has two methyl groups, leading to a chemical shift difference of 0.86 ppm. nih.gov These findings underscore the utility of 1H NMR in probing the subtle electronic effects governed by substituents on the pentalene framework. nih.gov

X-ray Diffraction Studies of Stabilized Pentalene Systems and Analogs

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of these molecules in the solid state. For kinetically stabilized pentalenes, this technique is indispensable for understanding the geometric consequences of their antiaromatic character and the influence of bulky substituents on their structure.

Crystallographic Analysis of Molecular Geometry and Bond Alternation

The crystal structure of 1,3,5-tri-tert-butylpentalene reveals a planar bicyclic core, a characteristic feature of the pentalene system. The planarity is a direct consequence of the fused-ring structure which, unlike larger 8π-electron systems such as cyclooctatetraene, cannot easily adopt a non-planar conformation to escape the destabilizing effects of antiaromaticity.

A key feature of the pentalene core, consistent with its antiaromatic nature, is a pronounced bond length alternation around the periphery of the fused rings. X-ray diffraction data show a clear distinction between the lengths of the formal single and double carbon-carbon bonds. In 1,3,5-tri-tert-butylpentalene, the C–C single bonds are significantly elongated, with lengths in the range of 1.46–1.54 Å, while the C=C double bonds are correspondingly shorter, falling in the range of 1.28–1.41 Å. This contrasts with aromatic systems like benzene (B151609), where all carbon-carbon bonds are of an intermediate and uniform length, indicative of electron delocalization. The observed bond fixation in the pentalene derivative is a hallmark of its localized π-electron system, a direct consequence of its 4nπ electron count.

| Bond Type | Typical Length Range (Å) |

|---|---|

| C–C (Single) | 1.46–1.54 |

| C=C (Double) | 1.28–1.41 |

The geometry of the tert-butyl groups themselves is as expected, with standard C-C bond lengths and tetrahedral angles around the quaternary carbon atoms. These bulky groups are positioned on the pentalene ring in a manner that effectively shields the reactive π-system from intermolecular interactions that could lead to dimerization or decomposition, a common fate for the unsubstituted pentalene.

Intermolecular Interactions in Solid-State Pentalene Structures

The solid-state packing of 1,3,5-tri-tert-butylpentalene is largely dictated by steric hindrance from the bulky substituent groups. Unlike planar aromatic hydrocarbons that often exhibit significant π-π stacking interactions, the tert-butyl groups in this pentalene derivative prevent close approach of the pentalene cores of adjacent molecules. This steric insulation is a key factor in its stability in the solid state.

The crystal packing is therefore dominated by weaker van der Waals forces between the hydrogen atoms of the tert-butyl groups of neighboring molecules. There are no strong directional intermolecular interactions, such as hydrogen bonds, observed in the crystal lattice. The large volume of the tert-butyl groups results in a molecular arrangement that maximizes the distance between the antiaromatic pentalene planes, minimizing electronic repulsion between the π-systems. This leads to a crystal structure that can be described as a packing of sterically encumbered, largely isolated molecules, where the primary role of the substituents is to provide a protective, non-interacting shell around the reactive pentalene core. The lack of significant intermolecular π-system interactions is a crucial aspect of the strategy to stabilize this antiaromatic compound.

Electronic Structure and Aromaticity/antiaromaticity Assessment

Theoretical Frameworks for Characterizing Pentalene (B1231599) Aromaticity and Antiaromaticity

The concept of aromaticity is fundamental to understanding the electronic nature of cyclic conjugated molecules. nih.gov For pentalene, a bicyclic hydrocarbon with 8 π-electrons, the primary theoretical framework for its classification is Hückel's rule . rsc.org This rule designates cyclic, planar molecules with 4n π-electrons as antiaromatic, a status associated with electronic destabilization and high reactivity. wikipedia.orgrsc.org Pentalene, with n=2, fits this description, and its planar structure, forced by the transannular bond, ensures the antiaromatic character is not easily relieved through conformational changes, unlike in cyclooctatetraene. rsc.org

Beyond Hückel's rule, modern computational chemistry provides more quantitative measures of aromaticity. Key theoretical methods include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. nih.gov A negative NICS value indicates magnetic shielding and a diatropic ring current, characteristic of aromaticity. Conversely, a positive NICS value signifies deshielding and a paratropic ring current, which is a hallmark of antiaromaticity. mdpi.com

Magnetically Induced Current Density (MICD): Analysis of the current density induced by an external magnetic field provides a direct visualization of electron delocalization pathways. scispace.com Aromatic systems exhibit a sustained diatropic (clockwise) ring current, while antiaromatic systems show a paratropic (counter-clockwise) current. rsc.orgnih.gov

These computational tools are essential for quantifying the degree of antiaromaticity in pentalene and its derivatives. rsc.org

Influence of Bulky Substituents on Pentalene's Electronic Configuration

The presence of three bulky tert-butyl groups at the 1, 3, and 5 positions is crucial for the isolation and study of this pentalene derivative. wikipedia.org These substituents primarily provide kinetic stabilization, sterically hindering the dimerization pathway that the parent pentalene readily undergoes. csu.edu.au

Electronically, the influence of these alkyl groups is more subtle but significant:

Inductive Effects: As electron-donating groups, the tert-butyl substituents introduce inductive shifts, raising the energy of the π-orbitals. csu.edu.au This leads to a decrease in the ionization energies of the molecule compared to the unsubstituted pentalene. csu.edu.au

HOMO-LUMO Gap: Despite the shift in orbital energies, studies on alkyl-substituted pentalenes show that the HOMO-LUMO gap is not significantly affected. csu.edu.au This indicates that the fundamental antiaromatic character of the pentalene core remains largely unchanged upon substitution with these groups. csu.edu.au The stabilization is therefore primarily steric rather than electronic. rsc.org

| Molecule | HOMO-LUMO Gap (eV) |

|---|---|

| Pentalene | 1.31 |

| 1,3,5-tris(1,1-dimethylethyl)pentalene | 1.30 |

| Hexamethylpentalene | 1.42 |

Strategies for Tuning Aromaticity/Antiaromaticity through Heteroatom Substitution (e.g., BN-Heteroanalogues)

A powerful strategy for modulating the electronic properties of pentalene is the substitution of carbon-carbon (CC) pairs with isoelectronic boron-nitrogen (BN) units. nih.govnih.gov This substitution has dramatic consequences for the magnetic response and can be used to tune the molecule's tropicity. scispace.comnih.gov

Reactivity and Stability Investigations

The Role of Bulky Tert-Butyl Substituents in Enhancing Thermal Stability

The parent pentalene (B1231599) molecule, with its 8π electron system, is classified as an antiaromatic compound according to Hückel's rule (4n π electrons). This antiaromaticity renders the planar structure highly unstable, causing it to dimerize readily even at temperatures as low as -100 °C. wikipedia.org The synthesis of 1,3,5-tri-tert-butylpentalene in 1973 marked a significant breakthrough, providing a thermally stable derivative of this otherwise elusive molecule. wikipedia.org

Suppression of Dimerization and Other Unwanted Reactions in Substituted Pentalenes

The primary pathway for the decomposition of unsubstituted pentalene is a [2+2] cycloaddition reaction, where two pentalene molecules react to form a dimer. nih.gov This dimerization process alleviates the antiaromaticity of the individual pentalene units. The remarkable stability of 1,3,5-tri-tert-butylpentalene stems from the effective suppression of this dimerization pathway. nih.gov

The three tert-butyl groups provide a significant kinetic barrier that prevents the close approach required for the [2+2] cycloaddition to occur. nih.gov The influence of steric hindrance is clearly demonstrated when comparing 1,3,5-tri-tert-butylpentalene with less substituted derivatives. For instance, pentalenes with fewer or smaller substituents, such as 1,3-di-tert-butyl-5-substituted pentalenes (where the third substituent is CO2Me, CHO, or CN), are known to exist in a state of equilibrium with their [2+2] dimers, highlighting the critical role of sufficient steric bulk in completely preventing these unwanted reactions. nih.gov

Chemical Transformations and Derivatization Reactions of Stable Pentalene Systems

The kinetic stability imparted by bulky substituents makes it possible to perform chemical transformations on the pentalene core that would be inconceivable for the parent compound. While derivatization reactions specifically on 1,3,5-tris(1,1-dimethylethyl)pentalene are not extensively documented in readily available literature, studies on other stable aromatic systems with similar substitution patterns provide insight into potential reactivity. For example, reactions involving halogenation and cross-coupling have been successfully applied to stable azapentalene derivatives. acs.org

Furthermore, electrophilic substitution reactions have been demonstrated on related sterically hindered aromatic compounds. For instance, the iodination of 1,3,5-tri-tert-butylbenzene (B73737) can occur under certain conditions, sometimes involving the substitution of a tert-butyl group. researchgate.net These examples suggest that the stabilized pentalene core in derivatives like 1,3,5-tris(1,1-dimethylethyl)pentalene could potentially undergo various derivatization reactions, allowing for the synthesis of novel, functionalized pentalene-based materials, provided that the reaction conditions can overcome the inherent steric hindrance.

Redox Chemistry and Electron Count Manipulation in Pentalene Derivatives

A fundamental characteristic of pentalene is its ability to accept electrons, which dramatically alters its electronic structure and stability. The neutral 1,3,5-tri-tert-butylpentalene molecule is an 8π electron, antiaromatic system. However, through chemical or electrochemical reduction, it can be converted into a dianion. rsc.org

This two-electron reduction transforms the pentalene core into a 10π electron system. wikipedia.orgmdpi.com According to Hückel's rule (4n+2 π electrons), a 10π system is aromatic. Consequently, the pentalene dianion is a planar, aromatic, and highly stable species. wikipedia.orgrsc.orgmdpi.com This transformation from an antiaromatic to an aromatic system is a key feature of pentalene chemistry. The stable pentalenide dianion has been widely used as a ligand in organometallic chemistry, forming stable sandwich-type complexes with various transition metals. wikipedia.orgmdpi.com

The redox process is often reversible. For example, studies on dibenzo[a,e]pentalene, a related stabilized pentalene system, have shown two reversible one-electron reductions via cyclic voltammetry, corresponding to the formation of the radical anion and the dianion. nih.govsemanticscholar.org Similarly, the aromatic dianion can be oxidized to regenerate the neutral, antiaromatic pentalene. This ability to manipulate the electron count and switch between antiaromatic and aromatic states is a significant area of research, with potential applications in molecular electronics and switches.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are workhorses in the computational chemist's toolkit for predicting the ground state properties of molecules with a high degree of accuracy. For Pentalene (B1231599), 1,3,5-tris(1,1-dimethylethyl)-, these calculations have been instrumental in understanding its geometry, electronic structure, and spectroscopic signatures.

One of the key challenges in the computational modeling of pentalene systems is accurately capturing the effects of electron correlation in this antiaromatic, 8-π electron system. The choice of the DFT functional is crucial in this regard. Studies have shown that for calculating properties like proton NMR chemical shifts, the M11 functional provides geometries that lead to results in closer agreement with experimental data compared to the more conventional B3LYP functional. This highlights the importance of selecting appropriate computational methods to account for the specific electronic nature of antiaromatic compounds.

Table 6.1.1: Comparison of Computed vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental (ppm) | Computed (M11 geometry) (ppm) | Computed (B3LYP geometry) (ppm) |

|---|---|---|---|

| H1/H3 avg | 5.07 | 5.15 | 4.93 |

| H5 | 4.72 | 4.67 | 4.39 |

Multi-Configurational Self-Consistent Field (MCSCF) and Quasi-Degenerate Perturbation Theory (QDPT) for Excited States

The study of the excited states of Pentalene, 1,3,5-tris(1,1-dimethylethyl)- is crucial for understanding its photophysical properties. Due to the near-degeneracy of molecular orbitals in conjugated systems and the multi-configurational nature of their excited states, single-reference methods like standard DFT are often inadequate. Multi-Configurational Self-Consistent Field (MCSCF), particularly the Complete Active Space Self-Consistent Field (CASSCF) method, provides a more robust framework for describing these complex electronic states.

Research on 1,3,5-tri-tert-butyl-pentalene has employed MCSCF/CAS calculations, followed by a perturbative correction using Quasi-Degenerate Perturbation Theory (QDPT), to investigate its vertical S₀ → Sₙ excitation energies. chemrxiv.org This approach allows for a balanced description of both the static and dynamic electron correlation, which is essential for accurately predicting the energies and characters of the excited states. These calculations help in understanding the influence of alkyl substitution on the excitation energies of the pentalene core. chemrxiv.org

Prediction of Spectroscopic Features and Electronic Transitions

A significant outcome of the theoretical modeling of excited states is the prediction of spectroscopic features, which can be directly compared with experimental data from techniques like UV-Vis absorption and fluorescence spectroscopy. For 1,3,5-tri-tert-butyl-pentalene, computational studies have been successful in assigning the observed electronic transitions.

Experimental low-temperature spectra of this derivative show low-energy absorption bands at 1.50 eV and 2.14 eV, which have been assigned to transitions to two A₉ states. chemrxiv.org Furthermore, the molecule exhibits fluorescence from the lowest Bᵤ state at 3.17 eV (approximately 25,550 cm⁻¹) with a quantum yield of 0.002 and a very short decay time of 13 picoseconds. chemrxiv.org This emission is the counterpart to the absorption band observed at 3.67 eV (approximately 29,600 cm⁻¹). chemrxiv.org

Transient absorption spectroscopy experiments, exciting the molecule at 340 nm, have identified two relaxation processes. A very rapid process with a time constant of 650 femtoseconds is attributed to vibronic relaxation from upper S₃ levels to the S₃ minimum, while a slower process with a 13 picosecond decay time corresponds to the decay from S₃ to the ground state (S₀). chemrxiv.org These experimental findings are well-supported by ab initio calculations on pentalene and its alkyl derivatives, which indicate that the strong pump pulse excites vibronic levels of the S₃ state, followed by internal conversion. chemrxiv.org

Table 6.3.1: Calculated and Experimental Electronic Transition Energies

| Transition | Calculated S₀ → Sₙ Excitation Energy (eV) | Experimental Absorption (eV) | Experimental Emission (eV) |

|---|---|---|---|

| S₀ → A₉ | - | 1.50 | - |

| S₀ → A₉ | - | 2.14 | - |

| S₀ → Bᵤ | - | 3.67 | 3.17 |

Modeling of Reaction Pathways and Energy Landscapes

A crucial aspect of understanding the chemistry of pentalenes is their propensity to dimerize as a means of alleviating antiaromatic destabilization. The significant kinetic stability of Pentalene, 1,3,5-tris(1,1-dimethylethyl)- is attributed to the steric bulk of the tert-butyl groups, which provides a high kinetic barrier to this dimerization pathway.

While specific computational studies modeling the reaction pathways and energy landscapes for the dimerization of 1,3,5-tris(tert-butyl)pentalene were not identified in the search results, this is a prime area for theoretical investigation. Such studies would typically involve locating the transition state for the [4+2] or [2+2] cycloaddition reaction between two pentalene molecules and calculating the activation energy barrier. These calculations would likely employ DFT or higher-level ab initio methods to accurately map the potential energy surface of the reaction. The results would provide quantitative insight into the role of steric hindrance in preventing the dimerization and thus stabilizing this antiaromatic system.

In Silico Design of Novel Pentalene Derivatives with Tailored Electronic Properties

The stability and well-characterized electronic properties of Pentalene, 1,3,5-tris(1,1-dimethylethyl)- make it an excellent starting point for the in silico design of novel pentalene derivatives with tailored electronic properties for applications in organic electronics. Computational modeling allows for the systematic exploration of how different substituents and substitution patterns can modulate the HOMO-LUMO gap, redox potentials, and charge transport properties of the pentalene core.

Although specific studies detailing the in silico design of new derivatives based on 1,3,5-tris(tert-butyl)pentalene were not found, the general principles of such an approach are well-established. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the pentalene ring can be modeled to predict their effect on the electronic structure. By computationally screening a virtual library of candidate molecules, researchers can identify promising derivatives with desired properties for synthesis and experimental validation. This computational pre-screening can significantly accelerate the discovery of new functional materials based on the pentalene scaffold.

Applications in Advanced Materials Science

Exploration of Pentalene (B1231599) Motifs in Optoelectronic Materials

The antiaromatic 8π electron system of neutral pentalene and the aromatic 10π system of its dianionic form, pentalenide, give rise to unique optical and electronic properties that are of significant interest for optoelectronic materials. rsc.org While research directly focusing on 1,3,5-tris(1,1-dimethylethyl)pentalene in this area is specific, the broader family of pentalene derivatives provides a strong indication of its potential. The steric bulk of the tert-butyl groups in 1,3,5-tris(1,1-dimethylethyl)pentalene provides kinetic stability, preventing dimerization pathways that plague the parent pentalene. rsc.orgnih.gov This stability is crucial for the practical application of pentalene-based materials.

Transient absorption spectroscopy of 1,3,5-tri-tert-butyl-pentalene has revealed rapid relaxation processes on the femtosecond and picosecond timescales, indicating its potential for applications in ultrafast optical switching and other nonlinear optical devices. researchgate.net The electronic transitions of pentalene derivatives, such as the low-energy absorption bands observed for the tert-butyl derivative, are sensitive to substitution patterns, allowing for the tuning of their optical properties. researchgate.net

Integration of Pentalene Derivatives into Functional π-Systems

The integration of pentalene units into larger π-conjugated systems is a promising strategy for creating materials with novel electronic functionalities. The ability of the pentalene core to switch between an antiaromatic and aromatic state upon reduction or oxidation allows for the modulation of the electronic properties of the entire π-system. nih.gov The bulky tert-butyl groups on the 1,3,5-tris(1,1-dimethylethyl)pentalene can influence the planarity and intermolecular packing of such systems, which in turn affects charge transport and other key material properties.

Arylated pentalenides have been shown to be slightly weaker donors but much better acceptor ligands than unsubstituted pentalenide, a property that can be exploited in the design of functional π-systems with specific electron-accepting capabilities. rsc.orgresearchgate.netchemrxiv.org This tuning of electronic properties through substitution is a key advantage in the molecular engineering of organic electronic materials.

Pentalenide Ligands in Organometallic Chemistry

Pentalenide, the dianionic form of pentalene, is a versatile ligand in organometallic chemistry, capable of stabilizing a wide array of metal complexes. rsc.orgresearchgate.net The 1,3,5-tris(1,1-dimethylethyl)pentalenide ligand, with its bulky substituents, offers enhanced stability and solubility to the resulting organometallic complexes.

Stabilization of Mono- and Bimetallic Complexes

The pentalenide ligand can adopt various bonding modes, from η¹ to η⁸, allowing it to coordinate to one or two metal centers. rsc.orgresearchgate.net This flexibility enables the synthesis of both mono- and bimetallic complexes. rsc.orgresearchgate.net Bimetallic pentalenide complexes can be classified as either syn or anti, depending on the relative positions of the two metal centers with respect to the pentalene plane. rsc.org The steric hindrance provided by the tert-butyl groups in 1,3,5-tris(1,1-dimethylethyl)pentalenide can influence the preferred geometry of these bimetallic complexes, favoring specific isomers.

Studies on Electronic Communication in Multimetallic Systems

A key feature of bimetallic pentalene complexes is the potential for strong electronic communication between the metal centers, mediated by the bridging pentalenide ligand. researchgate.netnih.gov This communication is crucial for applications in molecular electronics and catalysis. The degree of electronic coupling can be probed by various spectroscopic and electrochemical techniques. nih.govfigshare.com For instance, the mixed-valence monoanion of a dimanganese pentalene complex has been shown to be a Class III system, indicating a very high degree of electronic delocalization between the metal centers. nih.gov The substituents on the pentalene ring can modulate this electronic coupling, offering a handle to fine-tune the properties of these multimetallic systems. researchgate.net

Applications in Catalysis Involving Small Molecule Activation and Polymerization

Organometallic complexes featuring pentalenide ligands have shown promise in catalytic applications, including the activation of small molecules like N₂ and CO₂ and in olefin polymerization. rsc.orgresearchgate.net The bimetallic nature of many pentalenide complexes allows for cooperative effects between the two metal centers, potentially leading to enhanced catalytic activity and selectivity. The bulky steric profile of the 1,3,5-tris(1,1-dimethylethyl)pentalenide ligand can create a specific coordination environment around the metal centers, influencing the substrate binding and subsequent catalytic transformation.

Development of Pentalene-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com The incorporation of pentalene units into COF architectures is an emerging area of research with the potential to create materials with unique electronic and catalytic properties. While there are no specific reports on COFs derived from 1,3,5-tris(1,1-dimethylethyl)pentalene, the development of COFs based on other antiaromatic molecules like dibenzopentalene (DBP) highlights the feasibility of this approach. nih.gov

Potential as Redox-Switchable Aromatic Systems

The concept of redox-switchable aromaticity hinges on the ability of a molecule to transition between different aromatic states upon oxidation or reduction. Pentalene, 1,3,5-tris(1,1-dimethylethyl)-, serves as a compelling candidate for such a system. In its neutral state, the 8π-electron pentalene core is antiaromatic. However, a two-electron reduction would generate a 10π-electron dianion, which, according to Hückel's rule, would be aromatic. Conversely, a two-electron oxidation would lead to a 6π-electron dication, also predicted to be aromatic. This ability to cycle between antiaromatic and aromatic states through redox stimuli is a key feature of a redox-switchable aromatic system.

Detailed research into the electrochemical behavior of Pentalene, 1,3,5-tris(1,1-dimethylethyl)- has provided concrete evidence of its potential in this regard. researchgate.net Studies have shown that this compound undergoes a reversible one-electron oxidation and a reversible one-electron reduction. researchgate.net This indicates the formation of stable radical cation and radical anion species.

The electrochemical properties of Pentalene, 1,3,5-tris(1,1-dimethylethyl)- are summarized in the following data table:

| Process | Potential (V vs. SCE) | Characteristics |

| One-electron Oxidation | +0.75 | Reversible |

| One-electron Reduction | -1.45 | Reversible |

Data sourced from Johnson, Richard William. "Electrochemistry and radical ions of 1,3,5-tri-tert-butylpentalene." Journal of the American Chemical Society (1977). researchgate.net

The reversibility of these redox events is crucial, as it suggests that the molecule can be cycled between its neutral, oxidized, and reduced states without significant degradation, a prerequisite for any material intended for use in a switching device. The stability of the resulting radical ions has been confirmed at low temperatures (-77°C), where their Electron Spin Resonance (ESR) spectra have been successfully obtained. researchgate.net

While the research has focused on the one-electron redox processes, the observed stability of the radical ions strongly implies the feasibility of accessing the aromatic dianion and dication states. The ability to controllably switch the aromaticity of Pentalene, 1,3,5-tris(1,1-dimethylethyl)- through electrochemical means opens up possibilities for its use in molecular electronics, sensors, and other advanced materials where modulation of electronic and optical properties is desired.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Stereoselective Syntheses for Diverse Pentalene (B1231599) Systems

The parent pentalene is highly reactive, but the bulky 1,1-dimethylethyl (tert-butyl) groups in 1,3,5-tris(1,1-dimethylethyl)pentalene provide crucial kinetic stability. However, the existing synthetic routes to substituted pentalenes can be multi-step and low-yielding. Future research should focus on developing more efficient and versatile synthetic methodologies. A key unexplored avenue is the development of stereoselective syntheses to access chiral, non-racemic pentalene derivatives. While stereoselective methods are well-established for other ring systems, their application to the pentalene core is largely uncharted territory. acs.orgsemanticscholar.orgsemanticscholar.org

Promising strategies could involve:

Asymmetric Catalysis: Employing chiral catalysts to control the formation of substituted pentalene precursors, thereby setting stereocenters early in the synthetic sequence. This could adapt modern catalytic methods, such as enantioselective cyclization or cross-coupling reactions. acs.org

Latent Synthon Strategy: Designing precursor molecules where the pentalene core is masked in a more stable form. nih.gov This "latent synthon" could undergo stereoselective transformations before a final reaction cascade reveals the pentalene nucleus, a departure from conventional retrosynthetic analysis. nih.gov

Flow Chemistry: Utilizing microreactor technology to safely handle reactive intermediates and improve yields by precisely controlling reaction parameters like temperature and time, which is particularly relevant for managing the inherent instability of many pentalene precursors.

The ability to synthesize a wide library of structurally diverse and stereochemically defined pentalenes is critical for systematically investigating structure-property relationships and unlocking their full potential in materials science.

In Situ Spectroscopic Probes for Dynamic Processes in Pentalene Derivatives

The dynamic behavior of pentalene derivatives—including their conformational changes, electronic state transitions, and reactivity—is poorly understood due to the often transient nature of the species involved. While standard spectroscopic methods have been used to characterize stable derivatives, future work should employ in situ and operando spectroscopic techniques to probe these dynamic processes in real-time. researchgate.net

Key research directions include:

Transient Absorption Spectroscopy: Using pump-probe laser techniques to characterize the excited states of 1,3,5-tris(1,1-dimethylethyl)pentalene and related compounds. This would provide crucial data on the lifetimes and decay pathways of its electronically excited states, which is vital for applications in optoelectronics.

Time-Resolved Infrared (TR-IR) and Raman Spectroscopy: These techniques can track changes in molecular vibrations during a chemical reaction or upon photoexcitation. researchgate.net This would allow for the direct observation of reactive intermediates and transition states, offering a deeper mechanistic understanding of pentalene chemistry.

Dynamic NMR Spectroscopy: For stable derivatives, variable-temperature NMR can provide insights into dynamic equilibria, such as bond-shifting (valence tautomerism) or hindered rotation of substituents. This can help quantify the energetic barriers associated with these processes. researchgate.net

These advanced spectroscopic methods would bridge the gap between static structural information and the dynamic functions of pentalene-based systems. researchgate.net

Computational Prediction and Validation of Novel Pentalene-Based Materials

Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized molecules, guiding experimental efforts toward the most promising targets. nih.gov For pentalene systems, ab initio and density functional theory (DFT) calculations are essential for understanding their unique electronic structures. nih.govnih.govwhiterose.ac.uk

Future research should focus on:

High-Throughput Screening: Developing computational workflows to rapidly screen large virtual libraries of pentalene derivatives. By calculating key properties like HOMO-LUMO gaps, ionization potentials, electron affinities, and antiaromaticity indices (e.g., Nucleus-Independent Chemical Shift, NICS), promising candidates for specific applications, such as organic semiconductors or nonlinear optical materials, can be identified. rsc.org

Predicting Solid-State Properties: Extending computational models beyond single molecules to predict the properties of bulk materials. This includes simulating crystal packing, calculating charge transport mobilities, and predicting optical properties in the solid state, which are crucial for designing functional organic electronic devices. researchgate.netunict.it

Synergy with Experiment: A strong feedback loop between computational prediction and experimental validation is essential. nih.gov Theoretical predictions for novel pentalene derivatives should be followed by targeted synthesis and characterization to refine and improve the predictive power of the computational models.

| Property | Computational Method | Predicted Focus | Potential Application |

| Electronic Structure | DFT, Ab initio | HOMO/LUMO levels, bandgap | Organic Electronics rsc.org |

| Aromaticity | NICS, Ring Current Maps | Tuning antiaromatic character | Molecular Switches nih.govrsc.org |

| Optical Properties | TD-DFT | Absorption/Emission Spectra | Optoelectronics, NLO researchgate.netunict.it |

| Solid-State Packing | Molecular Dynamics | Intermolecular interactions, π-π stacking | OFETs, Solar Cells unict.it |

Integration of Pentalene Cores into Supramolecular Architectures

A largely unexplored frontier is the incorporation of pentalene units into larger, ordered supramolecular structures. The unique geometry and electronic properties of the pentalene core could impart novel functions to self-assembled systems like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or molecular cages. macromolchem.com

Potential research avenues include:

Pentalene-Based Ligands: Synthesizing derivatives of 1,3,5-tris(1,1-dimethylethyl)pentalene that are functionalized with coordinating groups (e.g., carboxylates, pyridyls). These ligands could be used to construct MOFs where the pentalene units act as electronically active linkers, potentially leading to materials with interesting conductive or magnetic properties.

Self-Assembled Monolayers: Investigating the assembly of functionalized pentalenes on surfaces, such as gold or silicon. The orientation and packing of the molecules could be controlled to create ordered thin films with tunable electronic properties for applications in molecular electronics.

Host-Guest Chemistry: Using the pentalene core as a component in macrocyclic hosts. The antiaromatic π-system could engage in unique non-covalent interactions with guest molecules, leading to new sensors or molecular recognition systems.

Controlling the self-assembly of these non-planar, electronically rich molecules presents a significant challenge but also offers the potential to create a new class of functional materials built from the bottom up. macromolchem.com

Investigation of Pentalene Aromaticity in Constrained Environments and under External Stimuli

The antiaromaticity of pentalene is not a static property; it is highly sensitive to changes in geometry, charge, and its surrounding environment. nih.govwhiterose.ac.ukresearchgate.net Future research should systematically explore how external factors can be used to modulate the degree of antiaromaticity and, in turn, the molecule's physical and chemical properties.

Key areas for investigation include:

Constrained Geometries: Embedding pentalene cores within larger, rigid molecular frameworks or studying their behavior on surfaces. Forcing the pentalene core into more planar or distorted geometries could significantly alter its electronic structure and reactivity. researchgate.net

External Fields: Using computational studies to predict, and experiments to verify, the effect of strong electric or magnetic fields on the π-electron delocalization and ring currents in pentalene. This could lead to materials whose optical or electronic properties can be switched externally.

Redox Switching: While the conversion of antiaromatic neutral pentalene to its aromatic dianion is known, exploring this transition in detail within solid-state devices is a promising avenue. nih.gov This redox-switchable aromaticity could be harnessed for applications in memory devices or electrochromic materials.

Understanding how to precisely control the aromaticity of the pentalene core through external stimuli is a fundamental challenge that could pave the way for a new generation of "smart" molecular materials.

Q & A

Basic Research Questions

Q. How can the molecular structure and purity of Pentalene,1,3,5-tris(1,1-dimethylethyl)- be confirmed experimentally?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to determine molecular weight (234.42 g/mol, as per CAS data ) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions. Gas chromatography (GC) with columns like DB-1 or HP-PONA (polarity-optimized for hydrocarbons) under H₂ carrier gas can assess purity, referencing retention indices from analogous compounds (e.g., 1-pentene derivatives) . For sterically hindered tert-butyl groups, ensure slow temperature ramps (e.g., 40–60°C) to resolve peaks effectively.

Q. What are the recommended handling protocols for this compound to ensure laboratory safety?

- Methodological Answer : Based on safety guidelines for structurally similar hydrocarbons (e.g., 1-pentene), use explosion-proof equipment, avoid ignition sources, and maintain ventilation to prevent vapor accumulation. Wear nitrile gloves and eye protection, as tert-butyl-substituted compounds may release irritants upon decomposition. Store in sealed containers at <4°C to minimize oxidative degradation .

Q. How can researchers design a literature review strategy for this compound?

- Methodological Answer : Follow the ATSDR framework :

- Search PubMed, TOXCENTER, and NTRL using CAS No. (125735-41-3), synonyms (e.g., 1,3,5-Tris(1,1-dimethylethyl)-1,3-cyclopentadiene), and MeSH terms like "polycyclic hydrocarbons" or "steric effects."

- Include peer-reviewed studies and grey literature (technical reports, theses) using inclusion criteria for toxicokinetics, environmental fate, and systemic effects (Table B-1 ).

- Validate non-English studies via abstracts or regulatory summaries (e.g., IARC documents).

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported stability data for tert-butyl-substituted pentalenes?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition pathways.

- Photostability : Use UV-Vis spectroscopy to monitor λmax shifts under controlled light exposure, referencing degradation products via GC-MS (e.g., detecting tert-butyl radicals or cyclopentadiene fragments) .

- Conflicting Data Analysis : Cross-reference with structurally similar compounds (e.g., 1,3,4,6-Tetrathiapentalene-2,5-dione ) to identify substituent-specific degradation trends.

Q. How can the electronic effects of tert-butyl groups on pentalene’s aromaticity be quantified?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and nucleus-independent chemical shift (NICS) values, comparing with unsubstituted pentalene.

- Experimental Validation : Use X-ray crystallography to measure bond-length alternation and compare with calculated aromaticity indices. For steric effects, analyze crystal packing to assess tert-butyl-induced distortions .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at reactive positions, optimizing steric bulk using tert-butylphosphine ligands.

- Protection/Deprotection : Use silyl protecting groups for selective modification of cyclopentadiene moieties, followed by fluorophore tagging for biological tracking .

- Purity Control : Validate derivatives via HPLC with C18 columns and acetonitrile/water gradients, referencing retention times of parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.